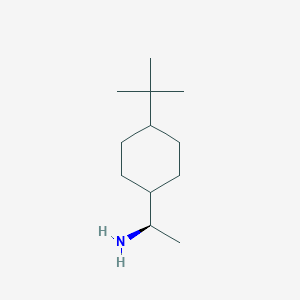
2-amino-2-(5-methylpyridin-2-yl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-(5-methylpyridin-2-yl)acetic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 5-position and an amino group at the 2-position, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(5-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylpyridine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-amino-5-methylpyridine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like water or ethanol.
Procedure: The mixture is heated to reflux, allowing the chloroacetic acid to react with the amino group of the pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-(5-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Wissenschaftliche Forschungsanwendungen
2-amino-2-(5-methylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-2-(5-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The amino and acetic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-methylpyridine: A precursor in the synthesis of 2-amino-2-(5-methylpyridin-2-yl)acetic acid.
2-amino-2-(2-methylpyridin-4-yl)acetic acid: A structural isomer with different substitution patterns on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
500755-92-0 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-amino-2-(5-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(10-4-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
XAUNCAIFVULDMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


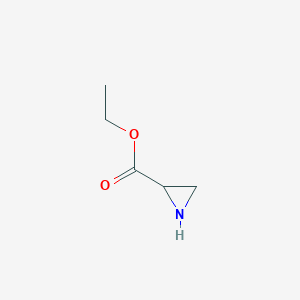
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
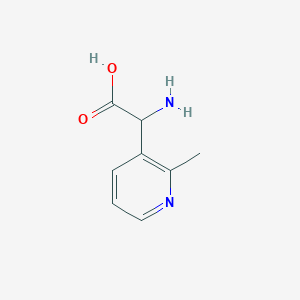
![3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B15316160.png)

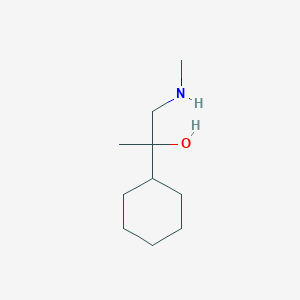
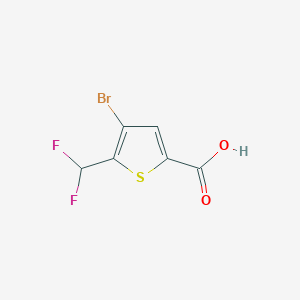
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
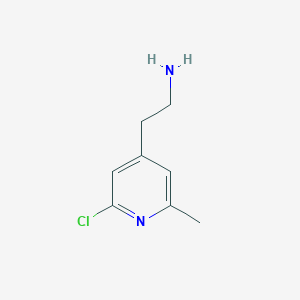
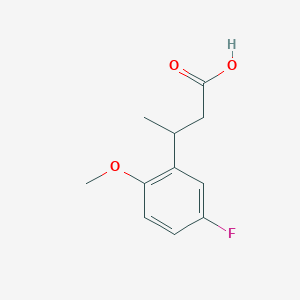
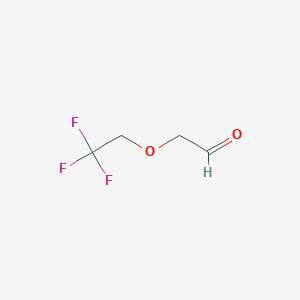
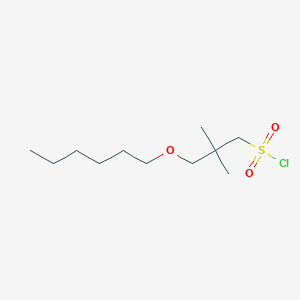
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
